Molecular Weight and Lipophilicity of 3-Substituted Piperazin-2-ones: A Technical Guide for Lead Optimization
Molecular Weight and Lipophilicity of 3-Substituted Piperazin-2-ones: A Technical Guide for Lead Optimization
Executive Summary
In the realm of medicinal chemistry, the 3-substituted piperazin-2-one scaffold represents a "privileged structure."[1] It serves as a conformationally constrained peptidomimetic, effectively mimicking the
For drug development professionals, the critical utility of this scaffold lies in its tunability .[2] By varying the substituent at the C3 position (typically derived from the side chain of an
Part 1: The Physicochemical Landscape
The piperazin-2-one core (MW: 100.12 Da, LogP: ~ -1.[3]1) is inherently polar and fragment-like. However, its value emerges when decorated at the C3 position. This position is chiral (except for glycine derivatives) and dictates the spatial orientation of hydrophobic groups, directly influencing the molecule's ability to penetrate cell membranes and bind to hydrophobic pockets in enzymes (e.g., PGGTase-I) or receptors (e.g., GPCRs).
Molecular Weight (MW) Trends
Maintaining a low MW (< 350 Da) while maximizing binding interactions is a core tenet of Fragment-Based Drug Discovery (FBDD). 3-substituted piperazin-2-ones are ideal for this:
-
Core Efficiency: The scaffold itself contributes minimal mass, allowing the majority of the MW "budget" to be spent on pharmacophores.
-
Lead-Likeness: Even with bulky substituents (e.g., 3-indolyl for Tryptophan mimics), the MW rarely exceeds 300 Da, leaving ample room for further functionalization at the N1 or N4 positions without violating Lipinski’s Rule of 5 (MW < 500).
Lipophilicity (LogP) Modulation
Lipophilicity is the primary driver of ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
-
Baseline: The unsubstituted lactam is highly water-soluble (LogP < 0).
-
The C3 Switch: Substitution at C3 allows for a linear titration of lipophilicity.
-
Small Alkyl (Methyl/Isopropyl): Slight increase in LogP; good for solubility but may lack hydrophobic binding energy.
-
Aryl/Benzyl: Significant increase in LogP; critical for mimicking Phenylalanine/Tyrosine residues in protein-protein interaction (PPI) inhibitors.
-
Polar/Charged: Introduction of heteroatoms (e.g., 3-aminobutyl from Lysine) lowers LogP, useful for targeting solvent-exposed regions.
-
Data Summary: Substituent Effects
The following table illustrates the theoretical shift in properties when the piperazin-2-one core is modified at the C3 position.
| C3 Substituent (Amino Acid Origin) | Structure | Approx.[3][4][5] MW (Da) | Est. LogP Shift ( | Primary Application |
| -H (Glycine) | Unsubstituted | 100.12 | 0 (Ref) | Linker / Spacer |
| -CH3 (Alanine) | 3-Methyl | 114.15 | +0.5 | Steric probe |
| -CH(CH3)2 (Valine) | 3-Isopropyl | 142.20 | +1.3 | Hydrophobic filling |
| -CH2-Ph (Phenylalanine) | 3-Benzyl | 190.24 | +2.2 | |
| -CH2-Indole (Tryptophan) | 3-(Indol-3-ylmethyl) | 229.28 | +2.5 | Large hydrophobic pocket binder |
| -CH2-CH2-COOH (Glutamic Acid) | 3-Propanoic acid | 172.18 | -0.8 | Ionic interactions / Solubilizing |
Part 2: Synthetic Methodologies (Experimental Protocols)
To access these specific MW/LogP profiles, we require a synthesis that preserves the chirality of the starting amino acid, as the (S)-configuration is often bioactive (mimicking natural L-amino acids).
Protocol: Chiral Pool Synthesis of 3-Substituted Piperazin-2-ones
Rationale: This route utilizes readily available chiral amino acids, ensuring enantiopurity without expensive resolution steps. It allows for the independent control of the C3 substituent (via amino acid selection) and N1/N4 functionalization.
Materials:
-
N-Boc-amino acid (e.g., N-Boc-L-Phenylalanine)
-
Amino acetaldehyde dimethyl acetal (or equivalent diamine precursor)
-
Reducing agent: Sodium Triacetoxyborohydride (STAB) or H2/Pd-C
-
Acid: Trifluoroacetic acid (TFA) or HCl in Dioxane
Step-by-Step Workflow:
-
Amide Coupling (Formation of Linear Precursor):
-
Dissolve N-Boc-amino acid (1.0 equiv) in DCM.
-
Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) to activate the carboxylic acid.
-
Add Amino acetaldehyde dimethyl acetal (1.1 equiv) and DIPEA (2.0 equiv).
-
Stir at RT for 12h. Wash with 1N HCl and sat. NaHCO3.
-
Result: Stable amide intermediate.
-
-
Deprotection and Cyclization (The "One-Pot" Acid Switch):
-
Dissolve the intermediate in DCM/TFA (1:1 v/v) to remove the Boc group and hydrolyze the acetal simultaneously.
-
Mechanism:[3][6][7][8] The acetal hydrolyzes to an aldehyde, and the liberated amine undergoes intramolecular reductive amination.
-
Note: For piperazin-2-ones, a reduction step is often required after cyclization if an imine is formed, or a specific "reductive cyclization" approach is used.
-
Alternative (High Fidelity): Convert the amino acid to a 1,2-diamine first (via reduction of the amide or starting from phenylglycine derivatives), then cyclize with a glyoxal equivalent or chloroacetyl chloride.
-
-
Refined Method: Reductive Cyclization from N-(2-oxoalkyl) Derivatives
-
Step A: React Amino Acid Methyl Ester with 2-nitrobenzenesulfonyl chloride (NsCl) to protect the amine.
-
Step B: Alkylate with bromoacetaldehyde diethyl acetal.
-
Step C: Deprotect acetal (acid) to aldehyde.
-
Step D: Reductive amination with primary amine (R-NH2) followed by cyclization.
-
Visualization: Synthetic Logic Flow
Figure 1: Logic flow for the synthesis of 3-substituted piperazin-2-ones from chiral amino acid precursors.
Part 3: Case Studies & SAR Analysis
The modulation of MW and LogP in this scaffold has been successfully applied in several high-profile drug discovery campaigns.
Case Study 1: PGGTase-I Inhibitors
-
Target: Protein Geranylgeranyltransferase-I (cancer therapy).
-
Challenge: Mimic the CAAL peptide sequence (Cysteine-Aliphatic-Aliphatic-Leucine).
-
Solution: Researchers used the piperazin-2-one scaffold to constrain the backbone.[4]
-
SAR Insight:
-
A 3-aryl group (high LogP) was essential to mimic the hydrophobic residues.
-
Stereochemistry was critical: The (S)-configuration at C3 (derived from L-amino acids) showed significantly higher potency.
-
Outcome: Compounds with MW ~400-500 (decorated scaffold) achieved nanomolar potency (IC50 = 0.4 µM) and high selectivity.
-
Case Study 2: HIV-1 Capsid Modulators
-
Target: HIV-1 Capsid protein (p24).
-
Design: Peptidomimetics designed to disrupt capsid assembly.
-
Physicochemical Tuning:
-
The piperazin-2-one served as a rigid core to orient hydrogen bond donors/acceptors.
-
Lipophilicity Balance: Substituents were chosen to balance water solubility (for bioavailability) with the lipophilicity required to bind the hydrophobic pocket of the capsid protein.
-
Result: Lead compounds demonstrated antiviral activity with optimized metabolic stability compared to linear peptides.
-
Visualization: SAR Decision Tree
Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing piperazin-2-one derivatives.
Part 4: Experimental Determination of Properties
Trustworthiness in data requires rigorous experimental validation. Do not rely solely on calculated values (cLogP).
LogP Determination (Shake-Flask Method)
For piperazin-2-one derivatives, the shake-flask method remains the gold standard for accuracy.
-
Preparation: Dissolve the compound in octanol-saturated water.
-
Partitioning: Add water-saturated octanol. Shake for 24 hours at 25°C to ensure equilibrium.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze the concentration of the compound in both phases using HPLC-UV or LC-MS .
-
Formula:
-
-
Validation: Use a reference standard (e.g., unfunctionalized piperazin-2-one) to calibrate the system.
Molecular Weight Verification
-
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the identity of the synthesized 3-substituted derivatives.
-
Criteria: The observed mass [M+H]+ must be within 5 ppm of the calculated theoretical mass to confirm the successful incorporation of the amino acid side chain.
References
-
Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. Source: PubMed / J. Org. Chem. URL:[Link]
-
Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. Source: PubMed / J. Med. Chem. URL:[Link]
-
Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Source: PMC / NIH URL:[Link]
-
Piperazin-2-one | Structure and Computed Properties. Source: PubChem URL:[3][Link][3]
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Source: ResearchGate URL:[Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
